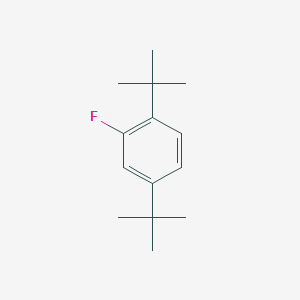
1,4-Di-tert-butyl-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di-tert-butyl-2-fluorobenzene, also known as DTBFB, is a chemical compound that belongs to the class of aromatic compounds. It is a white crystalline solid that has a strong odor and is commonly used in scientific research. DTBFB is synthesized using various methods, and its unique properties make it an essential compound in the field of biochemical and physiological research. In
作用机制
1,4-Di-tert-butyl-2-fluorobenzene acts as a fluorescent probe by binding to metal ions and emitting fluorescence signals. The mechanism of action involves the formation of a complex between this compound and metal ions, which results in a change in the fluorescence properties of the compound. The binding affinity of this compound to metal ions is dependent on the size, charge, and coordination geometry of the metal ion.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It has been reported to be non-toxic and non-cytotoxic at low concentrations. However, high concentrations of this compound may interfere with normal cellular processes and cause cellular damage.
实验室实验的优点和局限性
1,4-Di-tert-butyl-2-fluorobenzene has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its low toxicity, and its compatibility with various biological systems. However, the limitations of this compound include its limited solubility in aqueous solutions, its susceptibility to photobleaching, and its potential interference with other fluorescent probes.
未来方向
The future directions for 1,4-Di-tert-butyl-2-fluorobenzene research include the development of new synthesis methods to improve its solubility and stability, the exploration of its potential applications in drug discovery and diagnostics, and the investigation of its interactions with other fluorescent probes. Additionally, the use of this compound in live-cell imaging and in vivo studies is an area of active research. The development of new techniques to improve the spatial and temporal resolution of this compound fluorescence signals is also an area of future research.
Conclusion:
In conclusion, this compound is a highly useful compound in scientific research with a wide range of applications in biochemistry and physiology. Its unique properties make it an essential tool for the detection and measurement of metal ions in biological samples, the study of protein-ligand interactions, and the investigation of enzyme kinetics. While this compound has several advantages, it also has limitations that need to be considered when designing experiments. Future research on this compound will continue to explore its potential applications and improve its utility in scientific research.
合成方法
1,4-Di-tert-butyl-2-fluorobenzene can be synthesized using various methods, including Friedel-Crafts alkylation, Suzuki-Miyaura coupling, and Sonogashira coupling. The Friedel-Crafts alkylation method involves the reaction of 1,4-dichloro-2-fluorobenzene with tert-butyl chloride in the presence of aluminum chloride as a catalyst. The Suzuki-Miyaura coupling method involves the reaction of 1,4-dibromo-2-fluorobenzene with tert-butyl boronic acid in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of 1,4-dibromo-2-fluorobenzene with tert-butyl acetylene in the presence of a palladium catalyst.
科学研究应用
1,4-Di-tert-butyl-2-fluorobenzene is commonly used in scientific research as a fluorescent probe to detect and measure the concentration of metal ions in biological samples. It is also used as a ligand to study the binding affinity of proteins and enzymes. This compound has been extensively used in the field of biochemistry and physiology, including the study of metal homeostasis, protein folding, and enzyme kinetics.
属性
IUPAC Name |
1,4-ditert-butyl-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERFVJGAFQUBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)

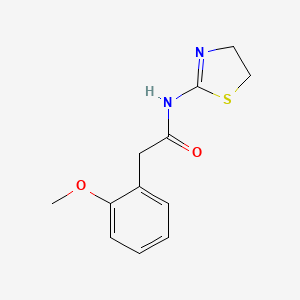
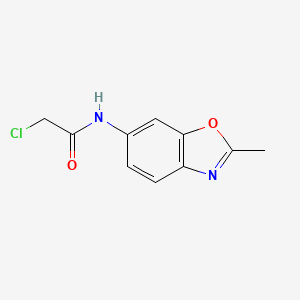
![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)
![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)
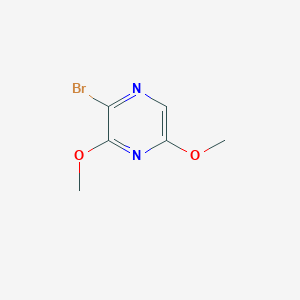
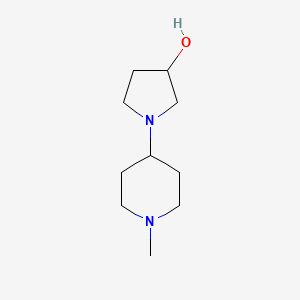
![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)
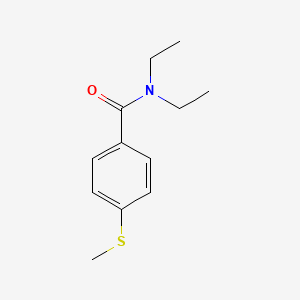

![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)
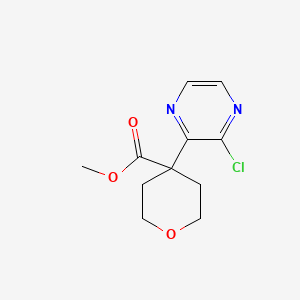
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7549977.png)
